3-(1-Hydroxyethyl)dodecane-2,6-diol
Description
3-(1-Hydroxyethyl)dodecane-2,6-diol is a polyhydric alcohol characterized by a 12-carbon aliphatic chain (dodecane backbone) with hydroxyl (-OH) groups at positions 2 and 6 and a hydroxyethyl (-CH₂CH₂OH) substituent at position 3.
Properties
CAS No. |
88348-75-8 |
|---|---|
Molecular Formula |
C14H30O3 |
Molecular Weight |
246.39 g/mol |
IUPAC Name |
3-(1-hydroxyethyl)dodecane-2,6-diol |
InChI |
InChI=1S/C14H30O3/c1-4-5-6-7-8-13(17)9-10-14(11(2)15)12(3)16/h11-17H,4-10H2,1-3H3 |
InChI Key |
LKJUQTSAEUFTSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC(C(C)O)C(C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethyl)dodecane-2,6-diol can be achieved through several synthetic routes. One common method involves the hydroxylation of dodecane derivatives. For instance, starting from 1-dodecanol, selective hydroxylation can be performed using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion. The use of continuous flow reactors and advanced separation techniques further enhances the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxyethyl)dodecane-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of alkyl halides.
Scientific Research Applications
3-(1-Hydroxyethyl)dodecane-2,6-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(1-Hydroxyethyl)dodecane-2,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable hydrogen bonding and interactions with enzymes and receptors, influencing various biochemical processes. The compound’s structure allows it to modulate the activity of certain enzymes and receptors, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs include 2-Ethyl-1,3-hexanediol (CAS 94-96-2) and hydroxyethyl-containing molecules like HMME (a porphyrin-based photosensitizer) and Tomopenem (a carbapenem antibiotic) . Key differences include:
Physicochemical Properties
- Hydrophilicity/Lipophilicity : The extended dodecane chain in this compound likely enhances lipophilicity compared to shorter-chain analogs like 2-Ethyl-1,3-hexanediol, which is water-soluble .
- Hydrogen Bonding: The dual hydroxyl groups at positions 2 and 6 may increase hydrogen-bonding capacity relative to monohydric alcohols. This contrasts with HMME, where hydroxyethyl groups are integrated into a conjugated porphyrin system, affecting photochemical activity .
Research Findings and Data Gaps
- Safety and Toxicity: No safety data are available for this compound. In contrast, 2-Ethyl-1,3-hexanediol has a well-documented safety data sheet (SDS) , while HMME and Tomopenem are clinically validated .
- Synthetic Feasibility : The compound’s synthesis would likely involve hydroxyethylation of a dodecane diol precursor, differing from the microbial fermentation or complex heterocyclic synthesis required for HMME and Tomopenem .
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